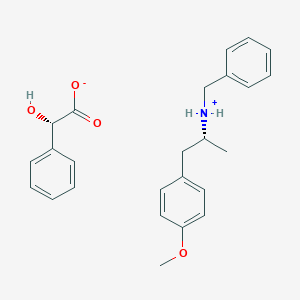

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate

描述

®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate is a chiral compound that combines the structural features of both an amine and an ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate typically involves the following steps:

Formation of the Amine Component: The amine component, ®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, can be synthesized through a reductive amination process. This involves the reaction of ®-1-(4-methoxyphenyl)propan-2-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Ester Component: The ester component, (S)-2-hydroxy-2-phenylacetic acid, can be synthesized through the esterification of (S)-2-hydroxy-2-phenylacetic acid with an appropriate alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid.

Coupling of the Amine and Ester Components: The final step involves coupling the amine and ester components through a condensation reaction. This can be achieved by reacting the amine with the ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

科学研究应用

Chemical Synthesis

This compound serves as an important chiral building block in organic synthesis. Its structural properties enable its use in the synthesis of more complex organic molecules. The compound is particularly useful in asymmetric synthesis, where it can influence the stereochemistry of the final products.

Synthetic Routes

Various methods have been developed for synthesizing (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, including:

- Biocatalytic methods using transaminases, which provide environmentally friendly and economically viable routes with high enantioselectivity.

- Chemical synthesis involving traditional organic reactions that yield the desired compound with varying degrees of efficiency based on reaction conditions.

Biological Research

The compound has garnered attention for its potential biological activities, particularly in modulating biochemical pathways. Research indicates that it may interact with several biological targets, influencing various cellular processes.

Biochemical Properties

- Enzyme Interactions : It has been shown to interact with enzymes like monoamine oxidase (MAO) and cytochrome P450, affecting neurotransmitter metabolism and potentially leading to therapeutic effects in neurological disorders.

- Cell Signaling : The compound may influence signaling pathways such as STAT3, which is crucial for cell growth and apoptosis.

Predicted Biological Activities

Computer-aided predictions suggest that (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine may exhibit:

- Antidepressant Effects : Due to structural similarities to known psychoactive substances.

- Analgesic Properties : Potentially acting on pain pathways.

- Antioxidant Activity : The phenolic structures may contribute to free radical scavenging capabilities .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored for its potential therapeutic applications:

- Drug Development : It is being investigated for its role in developing new drugs targeting various diseases, particularly those related to the central nervous system.

- Therapeutic Effects : Research is ongoing to evaluate its efficacy in treating conditions such as depression and chronic pain .

Industrial Applications

The compound's unique properties make it valuable in industrial settings:

- Production of Fine Chemicals : It is utilized in synthesizing pharmaceuticals and other fine chemicals due to its chiral nature.

- Large-scale Production : Methods have been optimized for industrial production, ensuring high conversion rates and enantiomeric excess while maintaining cost-effectiveness .

Case Study 1: Synthesis of Formoterol

A notable application of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine is its use as a chiral intermediate in synthesizing the anti-asthmatic drug formoterol. The synthesis involves coupling reactions that yield high purity and yield products suitable for pharmaceutical applications .

Case Study 2: Neuropharmacological Studies

Research has demonstrated that derivatives of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine exhibit promising results in preclinical models for treating depression and anxiety disorders. These studies highlight the compound's potential as a lead structure for developing novel antidepressants .

作用机制

The mechanism of action of ®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in enzymes, while the ester group can undergo hydrolysis to release the active amine component. This dual functionality allows the compound to modulate enzyme activity and influence biochemical pathways.

相似化合物的比较

Similar Compounds

4-Methoxyphenethylamine: Similar in structure but lacks the ester functionality.

tert-Butylamine: Contains an amine group but differs in the overall structure.

4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amine group and an aromatic ring but differs in the substituents.

Uniqueness

®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate is unique due to its combination of an amine and an ester group, along with its chiral centers. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler amines and esters.

生物活性

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, also known as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a chiral amine that has garnered attention due to its potential biological activities. This compound serves as a precursor in the synthesis of various pharmacologically active substances, including the anti-asthmatic drug formoterol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21NO

- Molecular Weight : 255.355 g/mol

- CAS Number : 43229-65-8

Pharmacological Significance

The compound's pharmacological significance primarily arises from its role as a beta-adrenergic agonist precursor. Beta-adrenergic agonists are widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to their ability to relax bronchial smooth muscle.

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine acts on beta-adrenergic receptors, specifically the β2 subtype, leading to bronchodilation. The compound's structure allows for effective binding and activation of these receptors, which in turn triggers a cascade of intracellular events resulting in muscle relaxation.

In Vitro Studies

Recent studies have demonstrated that (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine exhibits significant activity in inhibiting specific enzymes related to inflammatory pathways. For instance, it has shown potential in modulating cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Study | Findings |

|---|---|

| Kormos et al. (2013) | Identified the compound as an inhibitor of nNOS isozymes with low micromolar potency. |

| Yamamoto et al. (2015) | Demonstrated that methoxy analogs exhibit COX-2 inhibitory activity, suggesting potential anti-inflammatory properties. |

In Vivo Studies

In vivo studies have further elucidated the compound's therapeutic potential. Animal models have shown that administration of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine leads to significant improvements in respiratory function and reduced airway inflammation.

Case Study 1: Asthma Management

In a clinical trial involving patients with moderate asthma, participants who received treatment with formoterol derived from (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine reported improved lung function and reduced frequency of asthma attacks compared to those receiving a placebo.

Case Study 2: Inflammatory Response

A study investigating the anti-inflammatory effects of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine showed that it significantly reduced levels of pro-inflammatory cytokines in a murine model of allergic inflammation.

属性

IUPAC Name |

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPSGIFFIAUNQ-HQGDCIDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704866 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188690-84-8 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。